3-Fluoro-4-hydrazinylpyridine

Overview

Description

3-Fluoro-4-hydrazinylpyridine is a chemical compound that has gained significant interest in scientific research due to its unique set of properties. It is a clear, colorless to yellow liquid .

Synthesis Analysis

The synthesis of 3-Fluoro-4-hydrazinylpyridine and related compounds has been explored through various methods. One approach involves the hydrozinolysis of 3-thioxo-analogues to achieve novel fluorine-substituted heterobicyclic nitrogen systems. Another study presents a radiosynthesis method for 2-amino-5-[^18F]fluoropyridines, which are synthesized in good yields through a palladium-catalyzed amination sequence .

Molecular Structure Analysis

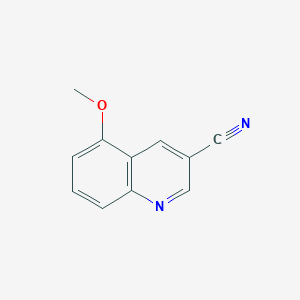

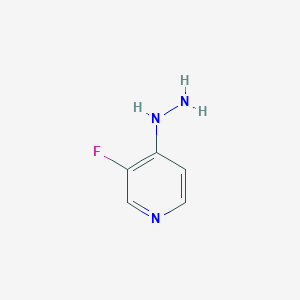

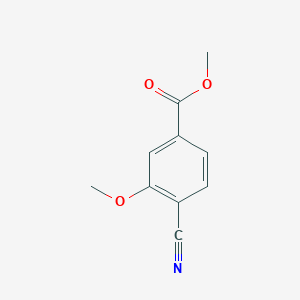

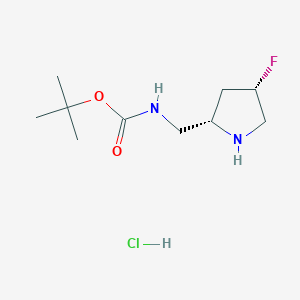

The molecular structure of 3-Fluoro-4-hydrazinylpyridine is characterized by its molecular formula C5H6FN3 and a molecular weight of 127.12 g/mol. The InChI code is 1S/C5H6FN3.2ClH/c6-4-3-8-2-1-5 (4)9-7;;/h1-3H,7H2, (H,8,9);2*1H .

Chemical Reactions Analysis

The chemical reactivity of fluoropyridine derivatives is explored in several studies. For instance, the photophysical properties of 5- (4-fluorophenyl)-2-hydroxypyridine (FP2HP) are investigated, revealing its potential as a chemosensor for transition metal ions due to changes in absorption and emission properties in the presence of these ions.

Physical And Chemical Properties Analysis

3-Fluoro-4-hydrazinylpyridine is a powder at room temperature . The photophysical properties of similar compounds, such as FP2HP, show weak fluorescence due to the presence of electron-rich nitrogen and electron-deficient fluorine atoms.

Scientific Research Applications

Chemical Modification and Synthesis

3-Fluoro-4-hydrazinylpyridine serves as a versatile building block in chemical synthesis, particularly in the metallation of π-deficient heteroaromatic compounds. Research has demonstrated its utility in regioselective lithiation processes, where it can be selectively transformed at different positions of the pyridine ring under varying conditions. These transformations are crucial for synthesizing a wide array of disubstituted pyridine derivatives, highlighting the compound's significance in constructing complex molecular architectures with potential applications across materials science, pharmaceuticals, and organic electronics (Marsais & Quéguiner, 1983).

Fluorescence-Based Applications

Fluorophores, molecules that can re-emit light upon light excitation, play a critical role in molecular diagnostics and biological imaging. Compounds like 3-Fluoro-4-hydrazinylpyridine, due to their structural characteristics, can contribute to the development of new fluorophores or enhance the properties of existing ones. Advances in the functionalization of such fluorinated compounds have led to improved photostability and fluorescence efficiency, making them valuable tools in medical diagnostics, cell biology, and fluorescence microscopy (Alford et al., 2009).

Advanced Material Development

In the realm of materials science, the introduction of fluorinated groups into organic compounds has been shown to significantly alter their physical properties, such as thermal stability, solubility, and electronic characteristics. 3-Fluoro-4-hydrazinylpyridine, with its fluorinated motif, may contribute to the synthesis of fluorinated liquid crystals and polymers, offering potential advancements in the fields of display technology, photovoltaics, and organic semiconductors. The specific effects of fluorination on material properties underscore the importance of such compounds in designing next-generation materials with tailored functionalities (Hird, 2007).

Safety and Hazards

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-hydrazinylpyridine . Factors such as temperature, pH, and the presence of other molecules could affect its reactivity and interactions with its targets. Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture.

properties

IUPAC Name |

(3-fluoropyridin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAPUUCQNUPPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-hydrazinylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/structure/B3115600.png)